molecular formula C9H14O2 B13600003 rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo CAS No. 59331-96-3

rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]aceticacid,endo

Cat. No.: B13600003
CAS No.: 59331-96-3
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-CSMHCCOUSA-N
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Description

rac-2-[(1R,2R,4S)-bicyclo[221]heptan-2-yl]acetic acid, endo is a compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigidity and stability

Preparation Methods

The synthesis of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo typically involves the following steps:

    Starting Material: The synthesis often begins with a bicyclo[2.2.1]heptane derivative.

    Functional Group Introduction:

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

    Industrial Production: On an industrial scale, the production methods are optimized for cost-effectiveness and scalability, often involving continuous flow processes and advanced catalytic systems.

Chemical Reactions Analysis

rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms, typically using hydrogen gas and a metal catalyst.

    Substitution: The acetic acid group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or amines.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetic acid derivatives.

Scientific Research Applications

rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.

    Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials, benefiting from its stability and reactivity.

Mechanism of Action

The mechanism of action of rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes, altering their activity and leading to various biochemical effects.

    Pathways Involved: It may influence metabolic pathways, signaling cascades, and other cellular processes, depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

rac-2-[(1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl]acetic acid, endo can be compared with other similar compounds:

    Similar Compounds: Compounds like rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]heptan-2-yl]methanamine and rac-3-(((1R,2R,4S)-bicyclo[2.2.1]heptan-2-yl)oxy)-4-methoxybenzaldehyde share structural similarities.

    Uniqueness: The unique combination of the bicyclic structure and the acetic acid group in rac-2-[(1R,2R,4S)-bicyclo[22

Properties

CAS No.

59331-96-3

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(1S,2S,4R)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8+/m1/s1

InChI Key

FYHBMPWRHCWNBC-CSMHCCOUSA-N

Isomeric SMILES

C1C[C@H]2C[C@@H]1C[C@H]2CC(=O)O

Canonical SMILES

C1CC2CC1CC2CC(=O)O

Origin of Product

United States

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